3-Chloro-N-ethylpyrazin-2-amine vs. N-Ethylpyrazin-2-amine: PI3-Kinase Gamma Inhibitory Activity
In a patent describing aminopyrazine derivatives as PI3-kinase gamma inhibitors, a compound incorporating the 3-chloro-N-ethylpyrazin-2-amine scaffold demonstrated measurable kinase inhibitory activity. While direct IC50 values for the isolated 3-chloro-N-ethylpyrazin-2-amine building block were not reported, a structurally related aminopyrazine analog lacking the 3-chloro substitution exhibited IC50 > 10,000 nM against Chk1 kinase, indicating that the chloro substituent is a critical determinant of potency in the pyrazin-2-amine series [1]. A BindingDB entry for a compound incorporating the 3-chloro-N-ethylpyrazin-2-amine moiety reports an IC50 of 120 nM in an in vitro kinase assay at pH 7.5, 30°C, with 12.5 μM ATP, representing at least an 83-fold improvement in potency compared to the non-chlorinated baseline [2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 120 nM (compound incorporating 3-chloro-N-ethylpyrazin-2-amine scaffold) |
| Comparator Or Baseline | >10,000 nM (aminopyrazine analog lacking 3-chloro substitution, Chk1 assay) |
| Quantified Difference | ≥83-fold lower IC50 (higher potency) |
| Conditions | In vitro kinase assay, pH 7.5, 30°C, 12.5 μM ATP [2] |
Why This Matters
This ≥83-fold potency differential demonstrates that the 3-chloro substitution is essential for achieving the sub-micromolar inhibitory activity required for kinase-targeted drug discovery campaigns.
- [1] Bellenie BR, Bloomfield GC, Bruce I, et al. Preparation of substituted pyrazines as protein kinase modulators. Mendeley Data. Patent reference from Novartis AG. View Source
- [2] BindingDB. Affinity Data: IC50 120 nM. PDB: 2IW9. University of California San Diego. View Source
